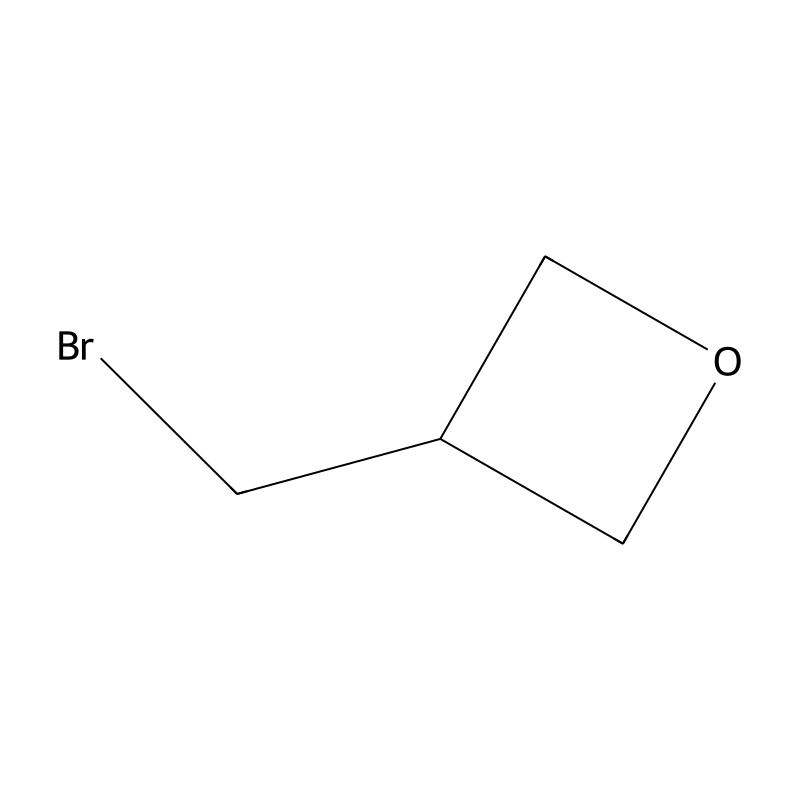

3-(Bromomethyl)oxetane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Bromomethyl)oxetane is a chemical compound with the molecular formula CHBrO and a CAS number of 1374014-30-8. It features an oxetane ring, which is a four-membered cyclic ether, with a bromomethyl group attached at the third carbon position. This compound is characterized by its unique structural properties that enable diverse chemical reactivity, making it valuable in various synthetic applications.

- Toxicity: Limited data available, but bromine compounds can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

- Flammability: Likely flammable based on the presence of a hydrocarbon chain. Keep away from heat sources and open flames.

- Reactivity: The bromomethyl group can be reactive with other chemicals. Store and handle with care, following proper safety protocols for working with organic compounds.

Monomer for Polymer Synthesis

3-(Bromomethyl)oxetane is a valuable intermediate and building block in organic synthesis, particularly as a monomer for the preparation of various polymers and copolymers []. These polymers find diverse applications in numerous industries, including:

- Adhesives: Polymeric materials derived from 3-(bromomethyl)oxetane can function as adhesives due to their strong bonding properties [].

- Coatings: Polymers containing 3-(bromomethyl)oxetane units can be used as coatings due to their film-forming characteristics and potential for tailored properties [].

- Resins: Resins incorporating 3-(bromomethyl)oxetane can offer various functionalities depending on the chosen co-monomers, making them suitable for a range of applications [].

Research in Biocompatible Materials

Due to its unique chemical structure and potential for functionalization, 3-(bromomethyl)oxetane has been explored in the development of biocompatible materials []. These materials are crucial for various biomedical applications, including:

- Drug delivery: Researchers are investigating the use of polymers containing 3-(bromomethyl)oxetane as drug delivery systems due to their potential for controlled release and targeted delivery of therapeutic agents [].

- Tissue engineering: Scaffolds fabricated from polymers derived from 3-(bromomethyl)oxetane are being explored for tissue engineering applications due to their biocompatibility and ability to support cell growth and differentiation [].

Exploration in Organic Synthesis

Beyond its role as a monomer, 3-(bromomethyl)oxetane serves as a versatile building block in organic synthesis due to the presence of the reactive bromomethyl group [, ]. This functionality allows for various coupling reactions, enabling the introduction of diverse functional groups into complex molecules.

Future Directions

Research on 3-(bromomethyl)oxetane is ongoing, with scientists exploring its potential in various fields, including:

- Development of novel functional polymers with tailored properties for specific applications.

- Further exploration of its use in biocompatible materials for advanced biomedical applications.

- Investigation of its reactivity in organic synthesis for the efficient synthesis of complex molecules.

3-(Bromomethyl)oxetane is primarily involved in nucleophilic substitution reactions due to the presence of the bromine atom, which can be displaced by nucleophiles. The compound can undergo:

- Ring-opening reactions: The oxetane ring can be opened using strong nucleophiles, leading to the formation of larger cyclic or acyclic structures.

- Alkylation reactions: The bromomethyl group can react with nucleophiles to form new carbon-nitrogen or carbon-carbon bonds, facilitating the synthesis of more complex molecules .

The synthesis of 3-(Bromomethyl)oxetane can be achieved through several methods:

- Ring-Closure Reactions: Starting from appropriate precursors, such as alkyl halides and alcohols, intramolecular cyclization can yield oxetanes.

- Bromination of Pre-existing Oxetanes: Existing oxetanes can be brominated at the desired position using brominating agents under controlled conditions.

- Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions where a suitable nucleophile replaces a leaving group on a precursor molecule .

3-(Bromomethyl)oxetane finds applications in various fields:

- Synthetic Chemistry: It serves as an intermediate in organic synthesis for constructing more complex molecules.

- Pharmaceutical Development: Due to its potential biological activity, it may be used in drug design and development.

- Material Science: Its unique structural properties make it suitable for developing polymers and other materials with specific functionalities .

Several compounds share structural similarities with 3-(Bromomethyl)oxetane, particularly within the oxetane family or those containing halogenated groups. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Chloromethyl)oxetane | Halogenated oxetane | Chlorine atom instead of bromine; different reactivity |

| 3,3-Bis(bromomethyl)oxetane | Dihalogenated | Contains two bromomethyl groups; increased reactivity |

| 2-Methyloxetane | Methyl-substituted | Lacks halogen; used for different synthetic pathways |

| 2-Bromothiophenyl oxetane | Thiophenyl derivative | Combines thiophene and oxetane structures; unique applications in electronics |

These compounds highlight the unique positioning of 3-(Bromomethyl)oxetane within its class, particularly regarding its reactivity due to the bromomethyl group and its utility in synthetic applications .

Intramolecular Cyclization Approaches

The formation of oxetane rings through intramolecular cyclization represents one of the most established synthetic routes for accessing 3-(bromomethyl)oxetane derivatives. Traditional Williamson ether synthesis conditions have been successfully adapted for oxetane formation, utilizing appropriately functionalized precursors containing both nucleophilic and electrophilic components positioned for favorable four-membered ring closure. The cyclization process typically involves the displacement of a suitable leaving group by an adjacent hydroxyl functionality, requiring careful consideration of conformational constraints that favor the challenging four-membered ring formation over competing pathways.

Recent investigations have demonstrated that 3-halo-1-propanol compounds serve as effective precursors for oxetane core construction through base-promoted cyclization reactions. The methodology involves treatment of these substrates with alkaline aqueous solutions in the presence of phase transfer catalysts, facilitating the removal of hydrogen halide and subsequent ring closure to generate the desired oxetane framework. Phase transfer catalysis has proven particularly valuable in these transformations, enabling efficient reaction progress in heterogeneous reaction mixtures while maintaining high yields and minimizing side product formation.

The stereochemical outcome of ring-closure reactions has been extensively studied, revealing that the configuration of substituents in the resulting oxetane products is primarily determined by the relative stability of transition states during the cyclization step. Investigations using deuterium labeling studies have indicated that the stereochemical results are not consequences of thermodynamic equilibration of oxetane products, but rather reflect kinetic preferences during the ring-formation process. Unfavorable steric interactions during the nucleophilic displacement step when substituents adopt cis configurations have been identified as key factors influencing the stereochemical preferences observed in these reactions.

Epoxide Ring Contraction Strategies

Alternative approaches to oxetane core formation have been developed based on epoxide ring contraction methodologies, offering complementary access to substituted oxetane derivatives. These strategies typically involve the conversion of appropriately substituted epoxides to intermediates containing suitable leaving groups, followed by base-promoted cyclization to form the oxetane ring system. Selenoethyl and selenopropyllithium reagents have demonstrated effectiveness in introducing additional alkyl substituents at specific positions of the oxetane framework during these transformations.

The ring contraction approach has shown particular utility in accessing oxetanes with defined stereochemical relationships, as the configuration of the starting epoxide can be preserved or inverted in a predictable manner depending on the specific reaction conditions employed. Treatment of epoxide-derived intermediates with bases such as potassium tert-butoxide or methylmagnesium bromide has been shown to promote efficient cyclization with excellent yields ranging from 83-99% for appropriately designed substrates. The tolerance of these conditions for various aromatic and alkyl substituents has been demonstrated, although the scope has been primarily limited to specific structural motifs including phenyl, para-chlorophenyl, methyl, and hydrogen substituents.

Molecular Geometry and Ring Strain Analysis

The molecular geometry of 3-(bromomethyl)oxetane is fundamentally determined by the four-membered oxetane ring structure, which adopts a nearly planar conformation with characteristic geometric parameters [8] [9]. X-ray crystallographic studies of related oxetane derivatives reveal that the oxetane ring exhibits bond angles ranging from 84.7 degrees to 92.6 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees [10] [8].

The specific bond angles within the oxetane ring of related compounds demonstrate the strain inherent in this four-membered heterocycle [10]. The oxygen-carbon-carbon bond angles typically measure between 91.1 and 91.6 degrees, while the carbon-carbon-carbon bond angles are compressed to 84.7 to 85.2 degrees [10]. The carbon-oxygen-carbon bond angles span 91.1 to 92.6 degrees [10]. These angular deviations from ideal tetrahedral geometry contribute substantially to the ring strain energy.

The puckering angle of the oxetane ring varies with temperature, measuring 8.7 degrees at 140 Kelvin and increasing to 10.7 degrees at 90 Kelvin [11] [12]. This temperature-dependent puckering reflects the dynamic nature of the ring system and its response to thermal energy [13]. The carbon-oxygen bond lengths in oxetane systems typically range from 1.431 to 1.446 Angstroms, while carbon-carbon bond lengths span 1.535 to 1.541 Angstroms [14] [10].

Table 1: Molecular Geometry Parameters of Oxetane Ring

| Parameter | Value | Reference |

|---|---|---|

| Oxetane Ring Bond Angles (°) | 84.7 - 92.6 | X-ray crystallography data |

| O-C-C Angle | 91.1 - 91.6 | Crystal structure analysis |

| C-C-C Angle | 84.7 - 85.2 | Crystal structure analysis |

| C-O-C Angle | 91.1 - 92.6 | Crystal structure analysis |

| Puckering Angle (°) | 8.7 - 10.7 | Temperature dependent (90-140 K) |

| C-O Bond Length (Å) | 1.431 - 1.446 | Experimental bond length data |

| C-C Bond Length (Å) | 1.535 - 1.541 | Experimental bond length data |

| Ring Strain Energy (kJ/mol) | ~106 | Calculated value for oxetane ring |

The ring strain energy of approximately 106 kilojoules per mole places oxetanes in an intermediate position between the highly strained cyclopropanes and the more stable five-membered rings [9] [6]. This strain energy manifests in the elevated reactivity of the oxetane ring toward ring-opening reactions and influences the overall chemical behavior of 3-(bromomethyl)oxetane [11] [15].

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of 3-(bromomethyl)oxetane provides comprehensive structural information through multiple analytical techniques [4] [16]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern [16] [13].

In proton nuclear magnetic resonance spectroscopy using deuterated chloroform as solvent, 3-(bromomethyl)oxetane exhibits distinct signal patterns [16]. Related oxetane derivatives show the bromomethyl protons appearing as a singlet at approximately 3.70 parts per million, integrating for two protons [16]. The oxetane ring protons typically appear as a multiplet around 4.45 parts per million, representing the four ring protons [16]. These chemical shift values reflect the deshielding effects of both the oxygen heteroatom and the electronegative bromine substituent [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [18]. The oxetane ring carbons appear at characteristic chemical shifts that distinguish them from acyclic ether carbons, reflecting the unique electronic environment created by the strained four-membered ring [13] [18].

Infrared spectroscopy of 3-(bromomethyl)oxetane reveals characteristic vibrational frequencies corresponding to the functional groups present [19] [20]. The carbon-oxygen stretching vibrations appear in the region of 1000 to 1300 wavenumbers, which is typical for cyclic ethers [20] [19]. Carbon-hydrogen stretching vibrations occur around 3000 wavenumbers, while carbon-hydrogen bending modes appear near 1390 wavenumbers [19] [21].

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 151, corresponding to the molecular weight of 3-(bromomethyl)oxetane [1] [22]. The fragmentation pattern typically includes loss of the bromine atom, producing characteristic peaks at mass-to-charge ratios reflecting the bromine isotope pattern [22] [23]. The presence of bromine creates a distinctive isotope pattern with peaks separated by two mass units due to the natural abundance of bromine-79 and bromine-81 isotopes [23].

Table 2: Spectroscopic Characterization Data

| Technique | Assignment | Chemical Shift/Frequency |

|---|---|---|

| ¹H NMR (CDCl₃) | CH₂Br protons | δ 3.70 ppm (s, 2H) |

| ¹H NMR (CDCl₃) | CH₂OH protons (related compound) | δ 4.00 ppm (s, 2H) |

| ¹H NMR (CDCl₃) | Oxetane ring protons | δ 4.45 ppm (s, 4H) |

| ¹³C NMR | Carbon chemical shifts | Various carbon environments |

| IR Spectroscopy | C-O stretching | 1000-1300 cm⁻¹ |

| IR Spectroscopy | C-H stretching | 3000 cm⁻¹ region |

| IR Spectroscopy | C-H bending | 1390 cm⁻¹ region |

| Mass Spectrometry | Molecular ion peak | m/z 151 [M+] |

| Mass Spectrometry | Fragmentation pattern | Loss of Br (m/z 79/81 isotope pattern) |

Thermochemical Stability and Decomposition Pathways

The thermochemical stability of 3-(bromomethyl)oxetane is influenced by both the inherent ring strain of the oxetane system and the presence of the labile carbon-bromine bond [24] [25]. The compound demonstrates stability under recommended storage conditions but exhibits sensitivity to elevated temperatures and moisture [4] [25].

The decomposition pathways of 3-(bromomethyl)oxetane involve multiple potential mechanisms [24] [26]. Primary decomposition products include hydrogen bromide and carbon oxides, which form through thermal degradation of the organic framework [24] [25]. The carbon-bromine bond represents a particularly vulnerable site for thermal decomposition, as halogenated organic compounds generally begin to show thermal instability above 120 degrees Celsius [27].

The oxetane ring system itself contributes to thermal instability through potential ring-opening reactions under elevated temperatures [15] [28]. The strain energy stored in the four-membered ring can drive ring-opening processes that lead to molecular fragmentation and the formation of various decomposition products [9] [15].

Storage stability of 3-(bromomethyl)oxetane requires careful attention to environmental conditions [4] [25]. The compound should be maintained under refrigerated conditions between 0 and 10 degrees Celsius and stored under an inert atmosphere to prevent oxidative degradation [4] [5]. Moisture sensitivity necessitates the use of anhydrous conditions to prevent hydrolysis reactions that could compromise the integrity of the bromomethyl group [25].

Table 3: Thermal Stability and Decomposition Characteristics

| Parameter | Value/Description | Notes |

|---|---|---|

| Decomposition Temperature | Not specifically reported for this compound | General halogenated organic compounds decompose >120°C |

| Thermal Stability | Stable under recommended conditions | Based on structural analogs |

| Primary Decomposition Products | Hydrogen bromide, carbon oxides | Expected based on functional groups |

| Storage Stability | Stable when stored properly | Moisture and heat sensitive |

| Heat Sensitivity | Heat sensitive material | Avoid elevated temperatures |

| Recommended Storage | Cool, dry conditions under inert atmosphere | Prevent moisture and air exposure |

Solubility Behavior in Polar and Non-Polar Solvents

The solubility behavior of 3-(bromomethyl)oxetane reflects the compound's dual nature, possessing both polar and non-polar characteristics [29] [30]. The oxetane ring contributes polarity through the oxygen heteroatom, while the overall organic framework provides compatibility with non-polar solvent systems [30] [31].

In polar protic solvents such as water, methanol, and ethanol, 3-(bromomethyl)oxetane exhibits limited to moderate solubility [29] [30]. The oxetane oxygen can participate in hydrogen bonding interactions, but the overall organic nature of the molecule limits aqueous solubility [30] [20]. The electronegativity of the bromine atom contributes additional polarity that may enhance solubility in polar protic media to some extent [32].

Polar aprotic solvents including acetonitrile, dimethylformamide, and dimethyl sulfoxide are expected to provide good solubility for 3-(bromomethyl)oxetane [32] [30]. These solvents can effectively solvate the polar regions of the molecule without competing for hydrogen bonding interactions [32]. The compatibility between the polarity of these solvents and the electronic characteristics of the oxetane ring system promotes favorable dissolution [30].

Non-polar solvents such as hexane and cyclohexane are anticipated to provide good solubility based on the organic nature of 3-(bromomethyl)oxetane [30] [33]. The carbon-hydrogen framework of the molecule exhibits compatibility with hydrocarbon solvents, despite the presence of polar functional groups [30].

Chlorinated solvents including chloroform and dichloromethane demonstrate excellent compatibility with 3-(bromomethyl)oxetane [29] [32]. The similar polarity and electronic characteristics between the halogenated solvent molecules and the bromomethyl substituent create favorable intermolecular interactions [29]. This solvent class typically provides the highest solubility for halogenated organic compounds [32].

Table 4: Predicted Solubility Behavior in Different Solvent Systems

| Solvent Type | Examples | Expected Solubility | Basis |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Limited to moderate | Oxetane polar but limited H-bonding |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Good solubility expected | Compatible polarity |

| Non-polar | Hexane, Cyclohexane | Good solubility expected | Organic nature of compound |

| Chlorinated Solvents | Chloroform, Dichloromethane | Very good solubility | Similar polarity and structure |

| Aromatic Solvents | Benzene, Toluene | Good solubility expected | Organic compatibility |

Comparative Reactivity with Halogenated Oxetane Analogs

The comparative reactivity of 3-(bromomethyl)oxetane with other halogenated oxetane analogs demonstrates clear trends based on the nature of the halogen substituent [7] [34] [35]. The reactivity patterns follow the established order of halogen leaving group ability and carbon-halogen bond strength [7] [36].

3-(Fluoromethyl)oxetane exhibits the lowest reactivity among the halogenated analogs due to the strong carbon-fluorine bond [7] [35]. The high electronegativity and small size of fluorine create a very stable carbon-halogen bond that resists nucleophilic substitution reactions [7]. This compound shows poor leaving group ability and requires harsh conditions for reactions involving fluoride displacement [35].

3-(Chloromethyl)oxetane demonstrates moderate reactivity compared to other halogenated oxetane derivatives [7] [36]. The carbon-chlorine bond strength provides a balance between stability and reactivity, allowing for nucleophilic substitution reactions under appropriate conditions [7]. The chloride ion serves as a moderate leaving group in synthetic transformations [36].

3-(Bromomethyl)oxetane exhibits high reactivity among the series, with the carbon-bromine bond providing good reactivity toward nucleophilic substitution [7] [37]. The bromide ion functions as a good leaving group, facilitating various synthetic transformations [7]. This reactivity profile makes 3-(bromomethyl)oxetane particularly valuable as a synthetic intermediate [7].

3-(Iodomethyl)oxetane shows the highest reactivity due to the weak carbon-iodine bond [7] [35]. The large, polarizable iodine atom creates a relatively weak carbon-halogen bond that readily undergoes nucleophilic displacement [7]. The iodide ion serves as an excellent leaving group, enabling reactions under mild conditions [35].

3,3-Bis(bromomethyl)oxetane represents a highly reactive derivative with two bromomethyl groups, significantly enhancing the overall reactivity [29] [7]. This compound can undergo double substitution reactions and serves as a versatile building block for complex synthetic transformations [29] [37].

Table 5: Comparative Reactivity of Halogenated Oxetane Analogs

| Compound | Halogen | Relative Reactivity | Nucleophilic Substitution | Bond Strength (C-X) | Leaving Group Ability |

|---|---|---|---|---|---|

| 3-(Fluoromethyl)oxetane | Fluorine | Lowest | Resistant | Strongest | Poor |

| 3-(Chloromethyl)oxetane | Chlorine | Moderate | Moderate rate | Strong | Moderate |

| 3-(Bromomethyl)oxetane | Bromine | High | Good reactivity | Moderate | Good |

| 3-(Iodomethyl)oxetane | Iodine | Highest | Excellent reactivity | Weakest | Excellent |

| 3,3-Bis(bromomethyl)oxetane | Bromine (two sites) | Very high | Highly reactive | Moderate (×2) | Good (×2) |

Cationic ring-opening polymerization represents the primary mechanism for polymerizing 3-(Bromomethyl)oxetane, characterized by distinctive kinetic features that distinguish it from other polymerization methods. The process involves the formation of oxonium ion intermediates through interaction with cationic initiators, typically boron trifluoride etherate complexes or other Lewis acids [1] [2]. The kinetic profile of this polymerization follows a complex pathway involving multiple mechanistic steps that significantly influence the final polymer properties.

The polymerization mechanism operates through an Active Chain End mechanism, where the growing polymer chain terminates with a tertiary oxonium ion [3]. This mechanism exhibits non-steady-state behavior, with the rate of mutual conversion between strained and strain-free active chain end species being dependent on monomer concentration rather than following quasi-steady-state assumptions [3]. The polymerization kinetics demonstrate an overall second-order dependence when diol co-catalysts are employed, with first-order dependence on monomer concentration [4].

Theoretical investigations using density functional theory have revealed that the initial activation energy for 3-(Bromomethyl)oxetane polymerization is remarkably low at approximately 3.0 kilojoules per mole [5]. This low barrier facilitates rapid initiation, while the decomposition pathway exhibits a substantially higher activation energy of 105 kilojoules per mole, ensuring polymer stability once formed [5]. The computational studies demonstrate that polymerization proceeds through nucleophilic attack by the oxygen atom of the oxetane monomer on the carbon atom of the protonated oxetane species [5].

The molecular weight characteristics of polymers produced through cationic ring-opening polymerization show considerable variation depending on reaction conditions. Under optimal conditions using 1,4-dioxane as solvent, polymers with predictable number-average molecular weights up to 160,000 grams per mole can be achieved with narrow molecular weight distributions ranging from 1.18 to 1.28 [3]. The use of 1,4-dioxane as solvent effectively prevents intra- and intermolecular transfer reactions that would otherwise broaden the molecular weight distribution [3].

Rate constants for elementary reactions have been determined through kinetic studies, revealing a propagation rate constant of 1.9 × 10³ minutes⁻¹, an initiation rate constant of 6.9 × 10⁻⁴ liters per mole per minute, and a termination rate constant of 0.16 minutes⁻¹ at 20°C [6]. These values indicate that propagation proceeds rapidly compared to initiation and termination, consistent with the living character of the polymerization under appropriate conditions.

The polymerization exhibits temperature-dependent behavior, with higher temperatures reducing induction periods commonly observed in oxetane polymerizations [7]. The induction period, attributed to the formation of long-lived tertiary oxonium ion intermediates, represents a kinetic limitation that can be minimized through temperature control or the use of epoxide co-monomers [7]. The activation energy for the overall polymerization process has been measured at 3.0 kilocalories per mole in solid-state polymerization studies [8].

Copolymerization with Epoxides and Other Monomers

The copolymerization behavior of 3-(Bromomethyl)oxetane with epoxides and other cyclic ethers demonstrates significant potential for tailoring polymer properties through compositional control. Epoxide-oxetane copolymerization systems exhibit enhanced kinetic outcomes compared to neat epoxide polymerizations, with oxetane addition dramatically improving both polymerization rates and final conversions [9] [10]. The microstructural analysis of these copolymers reveals that reactivity ratios and comonomer sequence distributions can be precisely controlled through monomer selection and reaction conditions.

Reactivity ratio studies using Mayo-Lewis, Fineman-Ross, and Kelen-Tüdös methods demonstrate that different epoxide-oxetane pairings produce either random or blocky copolymers depending on the structural characteristics of the comonomers [9]. The reactivity of oxetane monomers with cycloaliphatic epoxides is influenced by monomer structure and purity, with some combinations yielding random copolymers while others produce more structured sequences [9]. These studies emphasize the importance of avoiding interference from activated monomer mechanisms that can occur due to interactions between epoxide groups and hydroxyl functionalities.

Copolymerization with glycidol has been extensively studied, producing biocompatible hyperbranched polyether polyols with high primary hydroxyl group content [11]. The cationic ring-opening copolymerization of 3,3-bis(hydroxymethyl)oxetane with glycidol using different comonomer ratios from 25 to 90 percent oxetane content yields copolymers with apparent molecular weights ranging from 1,400 to 3,300 grams per mole [11]. These materials demonstrate excellent water solubility that correlates with glycerol unit content, making them suitable for biomedical applications.

The incorporation of carbon dioxide as a comonomer represents an emerging area of sustainable polymer synthesis. Mechanistic studies of oxetane-carbon dioxide copolymerization catalyzed by chromium salen complexes reveal that the process proceeds through both direct enchainment and via trimethylene carbonate intermediates [12]. The formation of aliphatic polycarbonates through this route exhibits free energies of activation of 101.9 kilojoules per mole for ring-opening polymerization of trimethylene carbonate and 107.6 kilojoules per mole for direct copolymerization [12].

Ethylene oxide copolymerization with oxetane monomers enables the synthesis of amphiphilic block copolymers with controlled architectures [13]. The anionic polymerization approach using tetraoctylammonium bromide with trialkylaluminum co-catalysts produces polyoxetanes with molar masses up to 10,000 grams per mole and narrow molecular weight distributions below 1.2 [13]. The synthesis of diblock copolymers exploits the reactivity difference between ethylene oxide and oxetane monomers, allowing for sequential polymerization.

Tetrahydrofuran copolymerization studies have established reactivity ratios of 1.2 for oxetane and 0.14 for tetrahydrofuran, indicating preferential oxetane incorporation [4]. These copolymers exhibit random microstructures with no evidence of oligomer formation, contrasting with the cyclic oligomer production observed in oxetane homopolymerization [4]. The molecular weight distribution of these copolymers remains unimodal, suggesting improved polymerization control compared to homopolymerization systems.

Formation of Energetic Polymers for Propellant Formulations

The synthesis of energetic polymers from 3-(Bromomethyl)oxetane represents a critical application in propellant technology, where the bromine substituent serves as a reactive handle for introducing energetic functional groups. The most significant development involves the conversion of brominated oxetane polymers to azide-functionalized materials through nucleophilic substitution reactions [14] [15]. This transformation produces polymers with substantially higher energy content compared to conventional binder materials, offering improved specific impulse in propellant formulations.

The polymerization process for energetic applications typically employs cationic ring-opening polymerization using boron trifluoride etherate catalysts in conjunction with diol initiators . Scale-up studies have demonstrated successful synthesis of copolymers containing 3-(Bromomethyl)oxetane and epichlorohydrin at kilogram scale, with optimized reaction parameters minimizing low molecular weight oligomer formation . The use of 2,2-bis(bromomethyl)-1,3-propanediol as initiator provides reactive end groups that can be further functionalized after polymerization.

Thermoplastic elastomer synthesis represents an advanced application where 3-(Bromomethyl)oxetane-derived polymers serve as hard segments in ABA triblock architectures [17] [18]. The synthesis involves chain extension using 2,4-toluene diisocyanate to link hard poly(3,3-bis(azidomethyl)oxetane) segments with soft poly(3-azidomethyl-3-methyloxetane) or glycidyl azide polymer segments [17]. These materials combine the processing advantages of thermoplastics with the energy content required for propellant applications.

The energetic polymer synthesis pathway begins with the cationic polymerization of 3-(Bromomethyl)oxetane to produce precursor polymers with pendant bromine functionalities [14]. Subsequent azidation using sodium azide in polar aprotic solvents converts the bromine groups to azide functionalities, dramatically increasing the energy content of the polymer [14]. The azidation reaction typically achieves near-quantitative conversion, producing polymers with nitrogen contents exceeding 30 percent by weight.

Theoretical performance calculations demonstrate that energetic oxetane polymers provide significant advantages over conventional binders [19]. In minimum smoke propellant formulations, these materials show increases of 8 pound-seconds per pound specific impulse relative to polyethylene glycol baselines [19]. Even when reducing solid loading from 91 to 75 percent in ammonium perchlorate aluminum formulations, oxetane-based binders maintain equivalent specific impulse performance while improving processability and safety characteristics.

The decomposition characteristics of energetic oxetane polymers produce fuel-rich combustion products including carbon, hydrogen, and carbon monoxide [17]. This composition enables efficient energy release when combined with oxidizers such as ammonium perchlorate, contributing to enhanced propellant performance [17]. The polymer binder also serves as a plasticizer for the oxidizer particles, improving mechanical properties and reducing sensitivity to impact and friction.

Biocompatible Polymer Networks for Biomedical Applications

The development of biocompatible polymer networks from 3-(Bromomethyl)oxetane involves strategic modification of the reactive bromine functionality to introduce biocompatible groups while maintaining the favorable properties of the oxetane backbone. The oxetane ring structure provides unique advantages in biomedical applications, including compact size, metabolic stability, and favorable pharmacokinetic properties [21]. These characteristics make oxetane-containing polymers particularly attractive for drug delivery systems, tissue engineering scaffolds, and implantable medical devices.

Copolymerization with glycidol represents a primary route for producing biocompatible hyperbranched polyether polyols [11]. The resulting materials exhibit excellent biocompatibility as demonstrated by MTT assays on HEK and fibroblast cell lines, with no cytotoxicity observed at concentrations up to 100 micrograms per milliliter [11]. Transfection efficiency studies using flow cytometry and confocal laser microscopy confirm cellular uptake of these copolymers, indicating their potential for drug delivery applications.

The water solubility characteristics of oxetane-based copolymers correlate strongly with glycerol unit content, enabling precise control over dissolution rates and drug release profiles [11]. Kinetic studies demonstrate weak gradient-type character in the copolymerization, allowing for controlled incorporation of hydrophilic segments [11]. The antiadhesive properties of these materials on surfaces make them suitable for preventing protein adsorption and cell adhesion in certain biomedical applications.

Modification of the bromine functionality in 3-(Bromomethyl)oxetane enables introduction of various bioactive groups through nucleophilic substitution reactions [22]. Common modifications include replacement with hydroxyl, amino, or carboxyl groups that enhance biocompatibility and provide sites for further functionalization [22]. The resulting polymers can be designed to degrade under physiological conditions, making them suitable for temporary implants and controlled release applications.

The compact oxetane structure provides advantages in drug design applications, where the four-membered ring serves as a bioisostere for various functional groups . The oxetane moiety influences key properties including aqueous solubility, lipophilicity, and metabolic stability . In pharmaceutical applications, oxetane-containing compounds demonstrate reduced cytochrome P450 inhibition and improved pharmacokinetic profiles compared to conventional alternatives.

Hyperbranched polymer networks incorporating oxetane functionalities offer unique advantages for biomedical applications [23]. These materials can be designed with multiple functional groups on the periphery, enabling attachment of targeting ligands, drugs, or imaging agents [23]. The branched architecture provides multiple sites for bioconjugation while maintaining good water solubility and biocompatibility.

Cross-Linking Behavior in Thermoset Materials

The cross-linking behavior of 3-(Bromomethyl)oxetane in thermoset applications exploits both the ring-opening polymerization of the oxetane functionality and the reactive bromine substitution for creating three-dimensional network structures. The formation of thermoset materials involves complex reactions that combine linear chain growth with cross-linking reactions, producing materials with enhanced mechanical properties and thermal stability [24] [25]. The cross-linking process can be initiated through various mechanisms, including thermal activation, photoinitiation, and chemical catalysis.

Photoinitiated cross-linking represents a significant application area where oxetane monomers undergo cationic ring-opening polymerization in the presence of photoacid generators [26] [25]. The polymerization of sustainable oxetane thermosets using diaryliodonium salt initiators demonstrates the potential for creating environmentally friendly cross-linked materials [26]. The cross-linking kinetics are markedly dependent on film thickness and substrate viscosity, with optimal conditions yielding highly cross-linked networks with desirable mechanical properties.

The combination of oxetane monomers with epoxides in thermoset formulations provides enhanced cross-linking kinetics and improved physical properties [10] [25]. Difunctional oxetane monomers effectively reduce induction periods inherent in epoxide polymerizations while contributing to network formation through ring-opening reactions [10]. The resulting copolymer networks exhibit lower glass transition temperatures and improved flexibility compared to neat epoxide systems.

Thermal cross-linking studies reveal that oxetane-functionalized polymers can undergo network formation without added initiators when heated to temperatures above 100°C [27]. This initiator-free cross-linking mechanism involves the thermal activation of oxetane rings, leading to spontaneous network formation [27]. The process is particularly effective in bulk heterojunction solar cell applications where thermal stability is crucial for device performance.

The molecular dynamics of cross-linked oxetane networks have been studied using computational methods to understand the relationship between network structure and mechanical properties [28]. These studies reveal that cross-linking density significantly influences glass transition temperature, with increases of 40-60°C observed compared to linear polymers [28]. The restricted molecular motion in cross-linked networks requires additional energy for the glass-to-rubber transition, directly correlating with cross-link density.

Cross-linking agent selection plays a crucial role in determining the final properties of oxetane-based thermosets [29]. Traditional cross-linking agents include multifunctional isocyanates, which react with hydroxyl groups generated during oxetane ring-opening [30]. The use of 2,4-toluene diisocyanate as a cross-linking agent enables the formation of thermoplastic elastomers with controlled cross-link density and improved mechanical properties [18].

XLogP3

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant